molecular formula C21H26 B11960817 1,8-Paracyclophane CAS No. 6169-94-4

1,8-Paracyclophane

Cat. No.: B11960817
CAS No.: 6169-94-4
M. Wt: 278.4 g/mol
InChI Key: DMCPGMNUZQZGNM-UHFFFAOYSA-N
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Description

1,8-Paracyclophane is a useful research compound. Its molecular formula is C21H26 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Biological Activity

1,8-Paracyclophane is a unique compound belonging to the class of cyclophanes, characterized by its bridged aromatic rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its intriguing biological activities and potential applications.

Chemical Structure and Properties

This compound consists of two para-substituted phenyl rings linked by a central ethylene bridge. This structure imparts distinct conformational properties that influence its reactivity and biological interactions. The rigidity of the paracyclophane framework allows for specific molecular interactions, making it a valuable scaffold in drug design and development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study reported the synthesis of thiazole derivatives based on paracyclophane that exhibited significant anti-leukemia activity. The compound demonstrated a notable ability to induce apoptosis in leukemia cells through mechanisms involving caspase-3 activation and modulation of BAX and Bcl-2 protein levels, indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity of Paracyclophane Derivatives

CompoundIC50 (µM)Mechanism of ActionTarget Cell Line
3a1.11Caspase-3 activationSR leukemia cells
3bTBDApoptosis inductionTBD
3cTBDCell cycle arrest (G2/M phase)TBD

Antimicrobial Activity

The biological activity of paracyclophane derivatives extends to antimicrobial properties as well. A conjugated oligoelectrolyte (COE) containing a paracyclophane unit was investigated for its effects on bacterial membranes. The study found that this compound induced significant membrane permeabilization in E. coli K12, demonstrating a lower minimum inhibitory concentration (MIC) compared to its linear counterparts. This suggests that paracyclophane derivatives can disrupt bacterial membranes effectively .

Table 2: Antimicrobial Activity of Paracyclophane Derivatives

CompoundMIC (µM)Target OrganismEffect on Membrane Permeabilization
COE2-3-pCp25E. coli K12Significant increase
COE2-3CTBDYeastModerate increase

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives involve several pathways:

  • Apoptosis Induction : The ability to activate caspases and modulate apoptotic proteins suggests that these compounds can trigger programmed cell death in cancer cells.
  • Membrane Disruption : The interaction with lipid bilayers leads to increased permeability, which is crucial for antimicrobial action.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the paracyclophane structure significantly affect biological activity, highlighting the importance of SAR studies for optimizing therapeutic efficacy .

Case Studies

  • Anti-Leukemia Activity : In a specific case study, compound 3a was shown to cause significant growth arrest in leukemia cells at the G2/M phase, leading to increased necrosis and apoptosis rates. This was corroborated by flow cytometry analyses showing elevated levels of early and late apoptotic cells .
  • Antimicrobial Efficacy : Another study assessed the impact of COE2-3-pCp on E. coli K12 and found that it enhanced the hydrolysis rate of substrates by β-galactosidase, indicating improved biocatalytic efficiency in treated cells compared to untreated controls .

Properties

CAS No.

6169-94-4

Molecular Formula

C21H26

Molecular Weight

278.4 g/mol

IUPAC Name

tricyclo[13.2.2.23,6]henicosa-1(17),3(21),4,6(20),15,18-hexaene

InChI

InChI=1S/C21H26/c1-2-4-6-8-19-11-15-21(16-12-19)17-20-13-9-18(10-14-20)7-5-3-1/h9-16H,1-8,17H2

InChI Key

DMCPGMNUZQZGNM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=CC=C(CC3=CC=C(CCC1)C=C3)C=C2

Origin of Product

United States

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